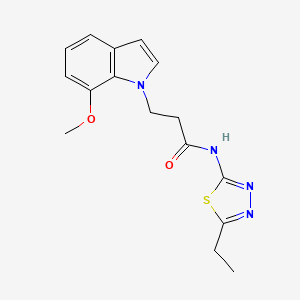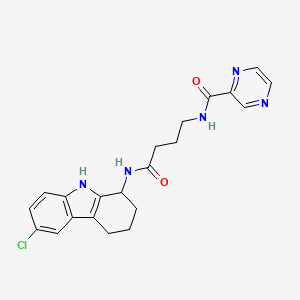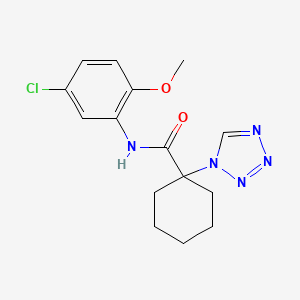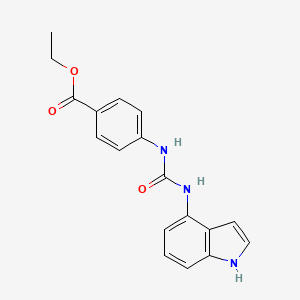![molecular formula C22H28N6O B10991279 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10991279.png)
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a triazolopyridazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dimethylphenyl group. The triazolopyridazine moiety is then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include various alkylating agents, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and verification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one |
InChI |
InChI=1S/C22H28N6O/c1-15-5-7-20(16(2)13-15)26-9-11-27(12-10-26)21(29)8-6-19-17(3)22-24-23-14-28(22)25-18(19)4/h5,7,13-14H,6,8-12H2,1-4H3 |
InChI Key |
WTQXFWYTFRKXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=C(C4=NN=CN4N=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991199.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10991206.png)

![2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991215.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B10991226.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10991231.png)
![4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B10991234.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10991245.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10991250.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10991257.png)
![2,2-dimethyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10991261.png)


